

The Native Conformation of OdVP2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: OdVP2

Cat. No.: B1577231

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the native conformation of the **OdVP2** protein, a minor structural component of the Oryctes rhinoceros densovirus (OrDV). Given the limited direct structural data available for **OdVP2**, this document synthesizes information from closely related densoviruses and the broader Parvoviridae family to present a robust model of its structure, function, and the experimental methodologies used for its characterization.

Introduction to OdVP2 and Densovirus Capsid Structure

Oryctes rhinoceros densovirus (OrDV) is an invertebrate parvovirus belonging to the Densovirinae subfamily. Its capsid is a non-enveloped, T=1 icosahedron, approximately 20-25 nm in diameter. The capsid is primarily composed of four structural proteins: VP1, VP2, VP3, and VP4. These proteins are generated from the same gene through alternative splicing and differential translation initiation, resulting in a shared C-terminal region and unique N-terminal extensions for VP1, VP2, and VP3. VP4 is the most abundant capsid protein and constitutes the main building block of the icosahedral shell. **OdVP2**, along with VP1 and VP3, is considered a minor capsid protein.

The fundamental structural motif of densovirus capsid proteins, including **OdVP2**, is a conserved eight-stranded anti-parallel beta-barrel, often referred to as the "jelly roll" fold. This

core structure is embellished with variable surface loops that contribute to the virion's surface topology and are implicated in host receptor interactions and antigenicity.

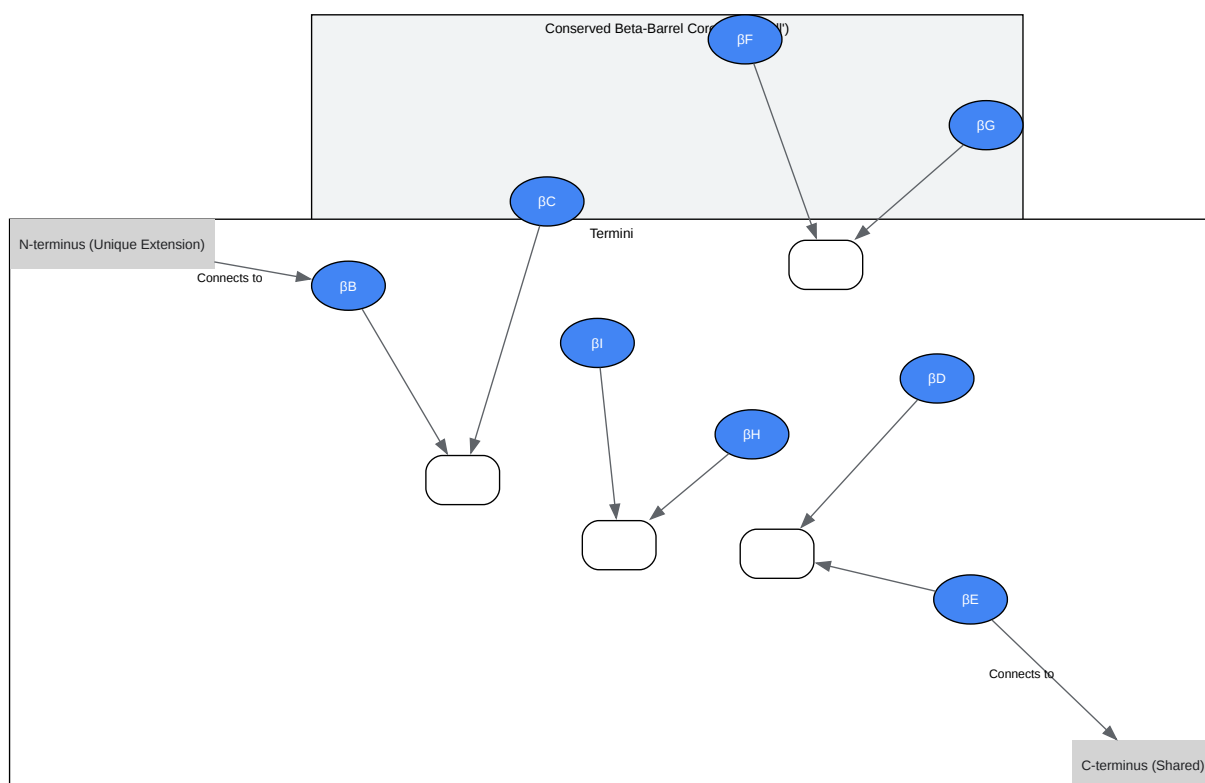
Quantitative Data on Densovirus Capsid Proteins

While precise quantitative data for the **OdVP2** protein is not yet available in the literature, analysis of related parvoviruses, such as Adeno-Associated Viruses (AAVs), provides valuable estimates for the stoichiometry of the viral proteins within the capsid.

Parameter	Value	Source Virus (if not OrDV)	Reference
Capsid Symmetry	Icosahedral (T=1)	General Densovirus	[1]
Number of Subunits	60	General Densovirus	[1]
Estimated VP Stoichiometry (VP1:VP2:VP3)	~1:1:10	Adeno-Associated Virus (AAV)	[2]
VP2 Molecular Weight (Predicted)	Varies by strain	Aedes albopictus densovirus	[2]
Capsid Diameter	~20-25 nm	General Densovirus	[1]

Structural Conformation of OdVP2

The native conformation of **OdVP2** is integral to the overall architecture and function of the OrDV capsid. The following diagram illustrates the conserved structural features of a densovirus VP monomer.



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Caption: Conserved structural elements of a densovirus VP monomer.

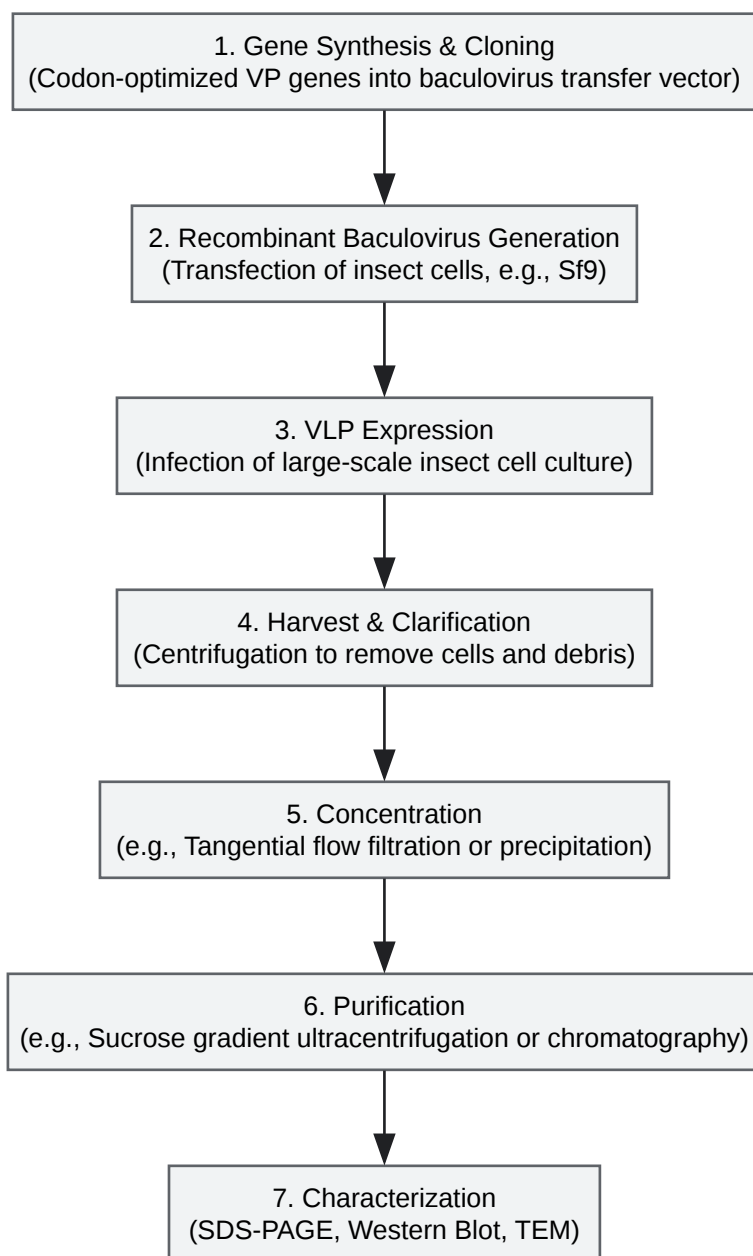
The unique N-terminal extension of VP2 is thought to be located on the interior of the capsid and may play a role in genome packaging and interaction with other viral components. The externalized loops contribute to the surface architecture of the virion and are likely involved in interactions with the host cell.

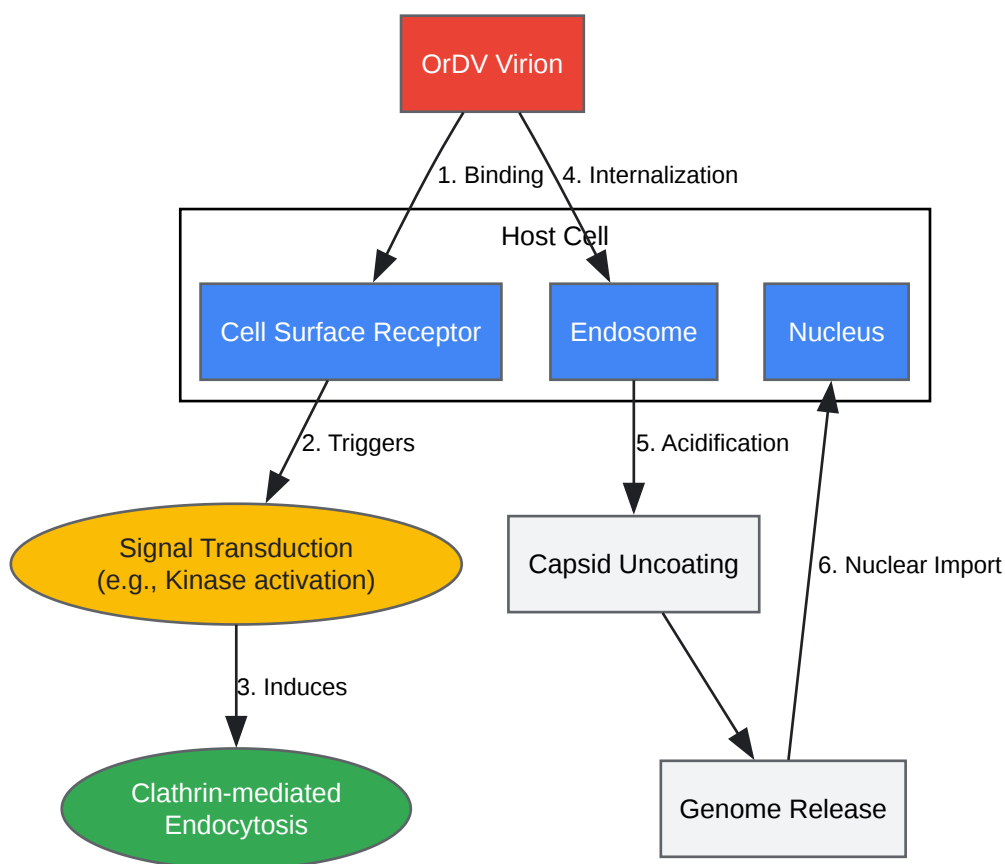
Experimental Protocols

The study of the native conformation of **OdVP2** relies on a combination of techniques for protein expression, purification, and structural analysis. The following are generalized protocols based on established methods for densoviruses and other parvoviruses.

Expression and Purification of OdVP2 (as part of Virus-Like Particles)

A common strategy for studying viral structural proteins is the production of Virus-Like Particles (VLPs), which are self-assembled capsids lacking the viral genome.





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